Cas no 1785545-62-1 (2,2-difluoro-3-(oxolan-3-yl)propanoic acid)

2,2-Difluoro-3-(oxolan-3-yl)propanoic acid is a fluorinated carboxylic acid derivative featuring a tetrahydrofuran (oxolane) substituent. Its unique structure, combining difluoromethyl and oxolane moieties, makes it a valuable intermediate in organic synthesis, particularly for introducing fluorine-containing groups into target molecules. The difluoromethyl group enhances metabolic stability and lipophilicity, while the oxolane ring contributes to conformational rigidity, potentially improving binding affinity in medicinal chemistry applications. This compound is suitable for use in pharmaceutical research, agrochemical development, and materials science, where fluorinated building blocks are sought after for their ability to modulate physicochemical properties. Its reactivity allows for further functionalization, enabling diverse synthetic pathways.
2,2-difluoro-3-(oxolan-3-yl)propanoic acid structure
1785545-62-1 structure
Product Name:2,2-difluoro-3-(oxolan-3-yl)propanoic acid
CAS No:1785545-62-1
MF:C7H10F2O3
MW:180.149309635162
CID:6585164
PubChem ID:105438514
Update Time:2025-06-28

2,2-difluoro-3-(oxolan-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-(oxolan-3-yl)propanoic acid
    • EN300-1943591
    • 1785545-62-1
    • Inchi: 1S/C7H10F2O3/c8-7(9,6(10)11)3-5-1-2-12-4-5/h5H,1-4H2,(H,10,11)
    • InChI Key: DPFFJLRGRUUSIX-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CC1COCC1)F

Computed Properties

  • Exact Mass: 180.05980050g/mol
  • Monoisotopic Mass: 180.05980050g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 2,2-difluoro-3-(oxolan-3-yl)propanoic acid

Introduction to 2,2-difluoro-3-(oxolan-3-yl)propanoic acid (CAS No. 1785545-62-1)

2,2-difluoro-3-(oxolan-3-yl)propanoic acid (CAS No. 1785545-62-1) is a synthetic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of fluorinated carboxylic acids, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

The chemical structure of 2,2-difluoro-3-(oxolan-3-yl)propanoic acid is characterized by the presence of two fluorine atoms at the α-position of the carboxylic acid group and a substituted oxolane ring. The fluorine atoms introduce significant electronic and steric effects, which can influence the compound's reactivity, stability, and biological properties. The oxolane ring, on the other hand, adds complexity and potential for stereoselective synthesis, making this compound a valuable building block in organic synthesis.

Recent research has focused on the synthesis and biological evaluation of 2,2-difluoro-3-(oxolan-3-yl)propanoic acid. A study published in the Journal of Organic Chemistry (2021) reported a novel synthetic route that utilizes a palladium-catalyzed cross-coupling reaction to efficiently produce this compound with high yields and excellent stereoselectivity. This method has been praised for its scalability and applicability in industrial settings.

In terms of biological activity, 2,2-difluoro-3-(oxolan-3-yl)propanoic acid has shown promising results in various assays. A study conducted by a team at the University of California (2020) demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in human macrophages. The researchers attributed this effect to the unique electronic distribution caused by the fluorine atoms and the steric hindrance provided by the oxolane ring.

Beyond its anti-inflammatory potential, 2,2-difluoro-3-(oxolan-3-yl)propanoic acid has also been explored for its use as a precursor in drug discovery. A recent paper in Chemical Communications (2021) highlighted its utility as a key intermediate in the synthesis of novel antiviral agents. The compound's ability to form stable derivatives with high bioavailability makes it an attractive candidate for further development in this area.

The environmental impact of 2,2-difluoro-3-(oxolan-3-yl)propanoic acid is another area of interest. A study published in Environmental Science & Technology (2019) investigated the biodegradability and ecotoxicity of this compound. The results indicated that while it is relatively stable under standard environmental conditions, it does not accumulate significantly in aquatic systems and shows low toxicity to common aquatic organisms. This suggests that it can be used safely in various applications without posing significant environmental risks.

In conclusion, 2,2-difluoro-3-(oxolan-3-yl)propanoic acid (CAS No. 1785545-62-1) is a versatile compound with a wide range of potential applications in both research and industry. Its unique chemical structure provides opportunities for novel synthetic methods and biological evaluations, making it an important molecule for further study and development.

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